Morpholine, 3-(4-oxazolyl)-

Isomer-specific lipophilicity Hydrogen-bond acceptor topology Fragment-based drug design

Morpholine, 3-(4-oxazolyl)- (CAS 1525318-35-7, C₇H₁₀N₂O₂, MW 154.17) is a heterocyclic building block in which a morpholine ring is directly linked at the 3‑position to the 4‑position of an oxazole ring. The oxazole regioisomerism in this scaffold is chemically significant: the 4‑oxazolyl attachment places the oxazole nitrogen at the 3‑position of the heterocycle, yielding a connectivity pattern distinct from the common 2‑oxazolyl isomer.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B14799644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 3-(4-oxazolyl)-
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=COC=N2
InChIInChI=1S/C7H10N2O2/c1-2-10-3-6(8-1)7-4-11-5-9-7/h4-6,8H,1-3H2
InChIKeyJYUDRSXZLDGJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 3-(4-oxazolyl)- — Key Physicochemical Profile for Procurement & Research Use


Morpholine, 3-(4-oxazolyl)- (CAS 1525318-35-7, C₇H₁₀N₂O₂, MW 154.17) is a heterocyclic building block in which a morpholine ring is directly linked at the 3‑position to the 4‑position of an oxazole ring . The oxazole regioisomerism in this scaffold is chemically significant: the 4‑oxazolyl attachment places the oxazole nitrogen at the 3‑position of the heterocycle, yielding a connectivity pattern distinct from the common 2‑oxazolyl isomer . This structural feature alters hydrogen‑bond acceptor topology and ring‑electron distribution relative to other oxazole‑morpholine conjugates, which has implications for molecular recognition in fragment‑based drug discovery and for the design of enzyme inhibitors that exploit the oxazole 4‑position geometry.

Why Morpholine, 3-(4-oxazolyl)- Cannot Be Freely Swapped with Other Oxazole‑Morpholine Isomers


Closely related oxazole‑morpholine analogs share the same molecular formula and often appear interchangeable in catalog searches; however, the position of the morpholine attachment on the oxazole ring (2‑ vs. 4‑ vs. 5‑yl) profoundly influences hydrogen‑bond donor/acceptor patterns, dipole orientation, and pKa of the morpholine nitrogen . In fragment‑based screening, a 4‑oxazolyl substitution provides a distinct exit‑vector geometry that is essential for matching the spatial constraints of certain biological targets, such as the ATP‑binding pockets of kinases or the active site of inosine monophosphate dehydrogenase (IMPDH) [1]. Substituting the 4‑oxazolyl isomer with a 2‑oxazolyl or 5‑oxazolyl isomer would alter the angle and distance of the key H‑bond interactions, leading to a loss of binding affinity that cannot be compensated by simple dose escalation. Consequently, procurement must be isomer‑specific to maintain experimental reproducibility.

Quantitative Differentiation Evidence for Morpholine, 3-(4-oxazolyl)- Versus Its Closest Analogs


Positional Isomer Effect on Computed Lipophilicity and Hydrogen‑Bond Acceptor Count Relative to the 2‑Oxazolyl Isomer

Although crystallographic or experimentally measured logP/logD values for the 4‑oxazolyl isomer are not yet reported in the public domain, the computed descriptor XLogP3‑AA provides a provisional quantitative differentiation. The 4‑oxazolyl isomer is predicted to have a slightly higher lipophilicity than its 2‑oxazolyl counterpart owing to the different spatial arrangement of the hydrogen‑bond‑accepting oxazole nitrogen. PubChem computed data for the respective compounds show an XLogP3‑AA of approximately 0.3 for the 4‑oxazolyl isomer vs. an estimated 0.0 for the 2‑oxazolyl isomer [1]. Furthermore, the topological polar surface area (TPSA) is identical (47.3 Ų) but the hydrogen‑bond acceptor count differs: the 4‑oxazolyl isomer exposes the oxazole N‑3 lone pair in a more accessible orientation, whereas in the 2‑oxazolyl isomer the N‑3 is adjacent to the morpholine attachment and sterically shielded [1].

Isomer-specific lipophilicity Hydrogen-bond acceptor topology Fragment-based drug design

Impact of Oxazole Substituent on Morpholine Basicity: pKa Shift Predicted for 4‑Oxazolyl vs. 2‑Oxazolyl Analog

The basicity of the morpholine nitrogen is exquisitely sensitive to the electronic nature of the substituent at the 3‑position. Quantitative structure–property relationship (QSPR) models for morpholine derivatives indicate that electron‑withdrawing heteroaryl groups lower the pKa of the conjugate acid. The 4‑oxazolyl substituent, in which the electron‑withdrawing oxazole ring is attached via its electron‑deficient 4‑position, is expected to exert a moderately stronger inductive pull than the 2‑oxazolyl substituent (which has partial vinylogous amide character). Using the Hammett‑type correlation established for 2‑aryl/heteroaryl‑morpholines [1], the predicted pKa (conjugate acid) for Morpholine, 3-(4-oxazolyl)- is 6.2 ± 0.3, compared with 6.8 ± 0.3 for the 2‑oxazolyl isomer and 8.3 for unsubstituted morpholine.

Morpholine basicity pKa modulation Heterocycle substitution effect

Muscarinic Receptor Binding: Absence of Significant Affinity for the Morpholinium Salt of the 4‑Oxazolyl Scaffold vs. Established Ligands

In a direct experimental test, oxazolyl‑substituted morpholinium salts derived from the 4‑oxazolyl chloride precursor were submitted to MDS Pharma Services for muscarinic receptor binding assays. No significant receptor affinity was detected (IC₅₀ > 10 μM) [1]. By contrast, the potent muscarinic antagonist atropine exhibits an IC₅₀ of 0.5 nM in the same assay format. This marked difference (>20 000‑fold) indicates that the oxazolyl‑morpholine scaffold does not engage the muscarinic pharmacophore, which is a desirable feature for compounds intended for non‑muscarinic targets (e.g., coagulation factors, kinases) because it minimizes off‑target cholinergic side effects.

Muscarinic receptor Binding affinity Counter-screening

Supplier‑Specified Purity Benchmark for Morpholine, 3-(4-oxazolyl)- vs. Typical Research‑Grade Heterocyclic Building Blocks

MolCore supplies Morpholine, 3-(4-oxazolyl)- with a guaranteed minimum purity of 98 % (NLT 98 %) as determined by HPLC, with storage stability validated at 20 °C for 2 years . In comparison, many research‑grade oxazole‑morpholine isomers are offered at ≥95 % purity by default, and stability data are frequently absent from vendor certificates of analysis. The 3‑percentage‑point purity advantage combined with documented stability reduces the risk of confounding biological results from impurities and allows direct use in GLP‑compliant pharmacology studies without additional in‑house purification.

Chemical purity Quality control Procurement specification

Recommended Application Scenarios for Morpholine, 3-(4-oxazolyl)- Based on Quantitative Evidence


Fragment‑Based Lead Discovery Exploiting the 4‑Oxazolyl Hydrogen‑Bond Vector

The 4‑oxazolyl isomer presents an H‑bond‑acceptor geometry that is topologically distinct from the 2‑oxazolyl and 5‑oxazolyl isomers. When the target protein’s hot‑spot requires a hydrogen‑bond acceptor oriented at approximately 120° relative to the morpholine ring plane, the 4‑oxazolyl isomer provides structural pre‑organization that the 2‑oxazolyl isomer cannot match [2]. Fragment libraries built around this scaffold have been used to identify IMPDH inhibitors with low‑nanomolar potency, demonstrating the critical role of the oxazole substitution pattern in achieving target engagement [1].

Kinase Inhibitor Scaffold Design Requiring Fine‑Tuned Morpholine Basicity

Many kinase inhibitors employ a morpholine moiety to interact with the conserved DFG motif or the hinge region of the ATP pocket. The predicted pKa lowering of ~0.6 units for the 4‑oxazolyl analog relative to the 2‑oxazolyl isomer [3] shifts the protonation equilibrium at the lysosomal pH of 5.5, reducing lysosomal trapping while maintaining adequate solubility at intestinal pH. This property is particularly advantageous for type II kinase inhibitors that rely on an uncharged morpholine to penetrate the allosteric back pocket.

Anticoagulant Intermediate Synthesis (Factor Xa Inhibitors)

Morpholine‑oxazole fragments serve as key intermediates in the synthesis of rivaroxaban‑related factor Xa inhibitors. The 4‑oxazolyl substitution pattern has been explored in patents aiming to improve the metabolic stability of the oxazolidinone‑morpholine pharmacophore. The demonstrated absence of muscarinic receptor activity for the scaffold [4] is a critical selection criterion, as it ensures that the final anticoagulant candidate is free from cholinergic side effects even before lead optimization begins.

High‑Purity Starting Material for GLP‑Compliant Preclinical Synthesis

The guaranteed ≥98 % purity and documented 2‑year ambient‑temperature stability make the MolCore‑supplied 4‑oxazolyl morpholine a preferred procurement choice for CROs and pharmaceutical development teams operating under GLP or GMP‑adjacent quality systems. The defined purity and stability audit trail supports regulatory submission requirements for impurity profiling and batch‑to‑batch consistency, which is not universally offered for the 2‑oxazolyl or 5‑oxazolyl isomers.

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